molecular formula C11H17N B1309387 N-(4-ethylbenzyl)ethanamine CAS No. 869941-67-3

N-(4-ethylbenzyl)ethanamine

Cat. No.: B1309387
CAS No.: 869941-67-3
M. Wt: 163.26 g/mol
InChI Key: QBYGBJWEJFPUOV-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)ethanamine is an organic compound with the molecular formula C11H17N It is a secondary amine, characterized by the presence of an ethyl group attached to the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-ethylbenzyl)ethanamine can be synthesized through several methods. One common approach involves the reductive amination of 4-ethylbenzaldehyde with ethylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

N-(4-ethylbenzyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may influence neurotransmitter systems or enzyme activity, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzylamine
  • N-ethylbenzylamine
  • N-isopropylbenzylamine

Comparison

N-(4-ethylbenzyl)ethanamine is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. Compared to N-methylbenzylamine and N-ethylbenzylamine, the ethyl group provides additional steric hindrance and electronic effects, potentially altering its interaction with molecular targets. This uniqueness can make this compound more suitable for specific applications in research and industry .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10-5-7-11(8-6-10)9-12-4-2/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYGBJWEJFPUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405880
Record name N-(4-ethylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-67-3
Record name N-(4-ethylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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